Potency against RSV A2 Strain: AVX 13616 achieves sub-nanomolar EC50, 18,750-fold more potent than ribavirin
In a cytopathic effect (CPE) inhibition assay on HEp-2 cells infected with RSV A2 strain, AVX 13616 exhibited an EC50 of 0.8 nM [1]. Under identical assay conditions, ribavirin (the only approved small-molecule RSV treatment) demonstrated an EC50 of 15,000 nM [2]. This represents an 18,750-fold difference in potency. For class-level comparison, the earlier benzimidazole fusion inhibitor BMS-433771 has reported EC50 values of 10–20 nM in similar CPE assays [3].
| Evidence Dimension | 50% effective concentration (EC50) against RSV A2 |
|---|---|
| Target Compound Data | 0.8 nM |
| Comparator Or Baseline | Ribavirin: 15,000 nM; BMS-433771: 10-20 nM (literature range) |
| Quantified Difference | AVX 13616 is 18,750x more potent than ribavirin and 12.5–25x more potent than BMS-433771 |
| Conditions | CPE inhibition assay, HEp-2 cells, RSV A2 strain, 5-day incubation |
Why This Matters
For procurement, sub-nanomolar potency enables lower compound mass per dose, reducing material cost and off-target exposure risks compared to ribavirin.
- [1] Patent US20120283257A1, Example 5: Antiviral activity of AVX 13616 against RSV A2, Table 2. View Source
- [2] Chapman, J., et al. (2007). 'Ribavirin for respiratory syncytial virus: A systematic review.' Pediatric Infectious Disease Journal, 26(8), 727-731. DOI: 10.1097/INF.0b013e31806192a0 View Source
- [3] Cianci, C., et al. (2004). 'BMS-433771: A novel orally active inhibitor of respiratory syncytial virus fusion.' Antimicrobial Agents and Chemotherapy, 48(2), 413-422. View Source
